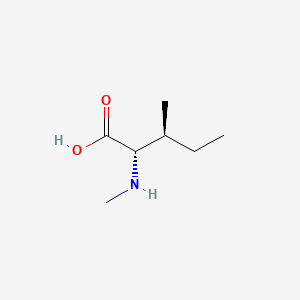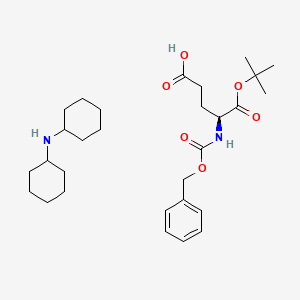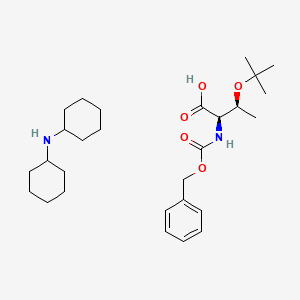
N-Methyl-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-L-isoleucine (NMLI) is a branched-chain amino acid (BCAA) found in many foods, including meat, dairy, eggs, and some plant-based sources. It is an essential amino acid, meaning that it must be obtained through diet or supplementation to maintain optimal health. NMLI is an important component of muscle protein synthesis, and has been studied for its potential role in improving physical performance and muscle recovery.
Scientific Research Applications
Pest Control
“N-Methyl-L-isoleucine” has been found to be effective in controlling agricultural pests and human vector mosquitoes . The compound showed high antifeedant activity on agricultural pests like Spodoptera litura and Helicoverpa armigera, and larvicidal activity on mosquito vectors larvae Ae. aegypti, An. stephensi, and Cx. quinquefasciatus . This makes it a potential alternative to synthetic insecticides .
Antioxidant Activities
The compound also exhibits antioxidant activities . This property could make it useful in various health and wellness applications, including the development of dietary supplements and functional foods.
Chemical Synthesis
“N-Methyl-L-isoleucine” is used in chemical synthesis . For example, it can be used to produce 3-methyl-2-(4-nitro-imidazol-1-yl)-pentanoic acid methyl ester . This indicates its potential use in the production of various chemical compounds.
Pharmaceutical Intermediate
The compound finds its use as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical drugs.
Metabolomics and Proteomics
“N-Methyl-L-isoleucine” is of interest in the fields of metabolomics and proteomics . The compound can be used in the characterization and sequencing of peptides by mass spectrometry .
Biological Processes
The compound is involved in vital biological processes such as haemoglobin formation . This suggests its potential use in medical and biological research.
Mechanism of Action
Target of Action
N-Methyl-L-isoleucine is a derivative of the essential amino acid L-isoleucine . It is a part of the group of branched-chain amino acids (BCAAs), which also includes valine and leucine . The primary targets of N-Methyl-L-isoleucine are likely to be similar to those of L-isoleucine, which plays a crucial role in hemoglobin synthesis and the regulation of blood sugar and energy levels .
Mode of Action
It is known that l-isoleucine, and by extension its derivatives, are identified as bcaas . These amino acids are essential elements in the diet as they cannot be synthesized by humans . They provide ingredients for the manufacturing of other essential biochemical components in the body, some of which are utilized for the production of energy, stimulants to the upper brain, and helping to increase alertness .
Biochemical Pathways
N-Methyl-L-isoleucine likely participates in the biochemical pathways of BCAAs. In the last step of these pathways, branched-chain amino acid transaminase catalyzes the synthesis of L-isoleucine or L-valine . 3-Methyl-2-oxobutanoate, a product of dihydroxyacid dehydratase reaction, is a branching point leading either to L-leucine or L-valine biosynthesis .
Result of Action
L-isoleucine is known to play a role in hemoglobin synthesis and the regulation of blood sugar and energy levels . Therefore, N-Methyl-L-isoleucine might also influence these processes.
properties
IUPAC Name |
(2S,3S)-3-methyl-2-(methylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPIYJQBLVDRRI-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)











